molecular formula C19H22N2O3 B1510959 1-Cbz-4-(3-aminophenoxy)-piperidine

1-Cbz-4-(3-aminophenoxy)-piperidine

Cat. No.: B1510959
M. Wt: 326.4 g/mol
InChI Key: PNNVHSCGROUQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-4-(3-aminophenoxy)-piperidine (CAS 872037-69-9) is a valuable piperidine-based chemical building block extensively used in medicinal chemistry and drug discovery research. With a molecular formula of C19H22N2O3 and a molecular weight of 326.39 g/mol, this compound features a carboxybenzyl (Cbz) protecting group, a common and strategically important protecting group in organic synthesis . The Cbz group enhances the molecule's utility in multi-step synthetic schemes, particularly in the development of peptide analogues and peptidomimetics . Research indicates that incorporating a rigid piperidine moiety as a replacement for glycine residues in peptide sequences is a promising strategy for creating novel protease inhibitors . This makes this compound a crucial intermediate for researchers designing and synthesizing potential therapeutic agents targeting bacterial enzymes, such as the IgG degrading enzyme of Streptococcus pyogenes (IdeS) . The compound is offered with a guaranteed purity of 97% and is recommended to be stored at room temperature to ensure stability . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not meant for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c20-16-7-4-8-18(13-16)24-17-9-11-21(12-10-17)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14,20H2

InChI Key

PNNVHSCGROUQKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Cbz-Modified Piperidines
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-Cbz-4-(aminomethyl)piperidine 4-(aminomethyl) 248.3 High GI absorption; CNS activity potential
1-Cbz-4-(methylsulfonyloxymethyl)piperidine 4-(methylsulfonyloxymethyl) 327.4 Solubility: ~0.1 mg/mL; synthetic intermediate
4-(Cbz-amino)-1-benzylpiperidine 4-(Cbz-amino), 1-benzyl 324.4 Anticancer research; moderate BBB penetration
1-Cbz-4-(3-aminophenoxy)-piperidine 4-(3-aminophenoxy) ~330 (estimated) Enhanced hydrogen bonding; antimicrobial potential
Key Observations:

Substituent Impact on Bioactivity: The 3-aminophenoxy group in this compound provides distinct hydrogen-bonding capabilities compared to the aminomethyl group in 1-Cbz-4-(aminomethyl)piperidine. This difference may enhance target selectivity in antimicrobial or receptor-binding applications. Methylsulfonyloxymethyl substituents (e.g., in ) increase molecular weight and polarity, reducing BBB penetration but improving aqueous solubility.

Role of the Cbz Group :

  • The Cbz group universally enhances stability during synthesis and modifies pharmacokinetic profiles. However, its bulkiness may sterically hinder interactions in some biological systems compared to smaller acyl groups (e.g., acetyl).

Conformational and Electronic Differences

  • Piperidine vs. Piperazine Rings : Replacement of piperidine with piperazine (e.g., in ) increases basicity and alters hydrogen-bonding patterns, reducing conformational flexibility.
  • Substituent Basicity : N-Substituents like trifluoroacetyl () lower the basicity of the piperidine nitrogen, affecting protonation states and receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Step Starting Material Reagents and Conditions Solvent Reaction Time Yield Notes
1 4,4-piperidinediol hydrochloride Na2CO3, Benzyl chloroformate (CbzCl), room temp, 9 h THF-H2O (1:1) 9 h 100% Extraction with AcOEt, drying with MgSO4, flash chromatography purification
2 4-piperidone NaOH (10%), benzyl chloroformate dropwise at 0°C, then RT, 2 h Toluene 2 h 97% Workup with water, brine, drying, silica gel column chromatography
3 tert-butyl 4-oxopiperidine-1-carboxylate HCl in 1,4-dioxane at 0°C, then triethylamine and benzyl chloroformate at 0°C to RT overnight Dichloromethane Overnight High yield (not quantified) Removal of solvent, washing, drying to give colorless oil

Notes:

  • The choice of base (Na2CO3 or NaOH) and solvent system influences reaction rates and purity.
  • The benzyl chloroformate (CbzCl) is added slowly at low temperatures to control reactivity and prevent side reactions.
  • Purification typically involves extraction, drying, and column chromatography.

Functionalization to 1-Cbz-4-(3-aminophenoxy)-piperidine

While direct literature on the exact preparation of this compound is limited, the general approach involves nucleophilic aromatic substitution or coupling reactions on the 1-Cbz-4-piperidone or its derivatives with 3-aminophenol or related intermediates.

Proposed Synthetic Strategy

Related Amino Piperidine Syntheses and Industrial Considerations

Industrial methods for amino piperidine derivatives, such as (R)-3-amino piperidine hydrochloride, provide insight into scalable and cost-effective approaches that may be adaptable for the target compound.

Step Description Conditions Outcome Reference
1 Starting from D-glutamic acid derivatives Use of SOCl2 in MeOH at controlled temperature (≤30°C) High conversion (>95%)
2 Protection with Boc groups and subsequent manipulations Reaction with (Boc)2O and triethylamine, extraction, drying 99% yield, 95% purity

These methods emphasize careful temperature control, use of protecting groups, and efficient purification to produce amino piperidine intermediates suitable for further functionalization.

Analytical Data and Purification

  • NMR (1H and 13C) , MS , and IR spectra confirm the identity and purity of intermediates such as 1-Cbz-4-piperidone.
  • Purification is typically achieved by flash column chromatography using ethyl acetate/hexane or ethyl acetate/heptane solvent systems.
  • Drying agents like MgSO4 or Na2SO4 are used to remove residual water before concentration.

Summary Table of Key Preparation Parameters for 1-Cbz-4-piperidone

Parameter Details
Starting materials 4,4-piperidinediol hydrochloride, 4-piperidone, tert-butyl 4-oxopiperidine-1-carboxylate
Protecting group reagent Benzyl chloroformate (CbzCl)
Bases used Sodium carbonate, sodium hydroxide, triethylamine
Solvents THF-H2O, toluene, dichloromethane, 1,4-dioxane
Temperature range 0°C to room temperature
Reaction time 2 to 9 hours
Purification Extraction, drying, flash chromatography
Yields 97-100% for intermediate 1-Cbz-4-piperidone

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Cbz-4-(3-aminophenoxy)-piperidine?

  • Methodological Answer : The synthesis typically involves coupling 3-aminophenol with a Cbz-protected piperidine derivative under nucleophilic aromatic substitution conditions. Key parameters include:

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity.
  • Temperature : 60–80°C for 12–24 hours to ensure complete substitution.
  • Catalysts : Potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm the Cbz-protected piperidine backbone and phenoxy substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak).
  • IR Spectroscopy : To identify carbonyl (Cbz group, ~1700 cm1^{-1}) and amine/phenoxy stretches.
    Cross-referencing with computational tools (e.g., PubChem data) ensures structural fidelity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : –20°C in airtight, light-resistant containers to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., enzymes, receptors) using software like GROMACS or AMBER.
  • Docking Studies (AutoDock Vina) : Screen against kinase or GPCR libraries to identify potential targets.
  • ADME Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 interactions based on TPSA (e.g., ~50 Ų) and logP (~2.5) .

Q. How to resolve discrepancies in reported physicochemical data (e.g., solubility, logP)?

  • Methodological Answer :

  • Validation : Cross-check experimental values (e.g., HPLC retention times) with NIST reference databases.
  • Reproducibility : Use standardized buffers (e.g., PBS for solubility assays) and triple replicates.
  • Computational Calibration : Compare experimental logP with XLOGP3 or WLOGP predictions to identify outliers .

Q. What strategies improve synthetic yield in multi-step preparations?

  • Methodological Answer :

  • Intermediate Monitoring : Use TLC or inline IR to track reaction progress.
  • Protection/Deprotection : Optimize Cbz removal using H2_2/Pd-C under mild conditions (e.g., 1 atm, 25°C).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

Q. How to analyze structure-activity relationships (SAR) for piperidine derivatives?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the phenoxy or piperidine positions.
  • Bioactivity Assays : Test against enzyme panels (e.g., kinases, phosphodiesterases) using fluorescence polarization.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify key binding motifs (e.g., hydrogen bonds with piperidine nitrogen) .

Q. How to validate compound identity when spectral data is inconsistent?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC to confirm connectivity in ambiguous regions.
  • Elemental Analysis : Verify C/H/N ratios (±0.4% tolerance).
  • Single-Crystal X-ray Diffraction : Definitive confirmation of stereochemistry and regiochemistry .

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